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Compound of Interest

Compound Name: GSK-843

Cat. No.: B15608183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used small molecule

inhibitors of Receptor-Interacting Protein Kinase 3 (RIPK3): GSK-843 and GSK-872. This

analysis is supported by experimental data to inform research and development decisions in

the context of necroptosis, inflammation, and associated diseases.

At a Glance: Key Differences
Feature GSK-843 GSK-872

Primary Target RIPK3 RIPK3

Inhibition Type ATP-competitive ATP-competitive

Potency (Kinase Activity IC50) 6.5 nM[1] 1.3 nM[1]

Binding Affinity (IC50) 8.6 nM[1] 1.8 nM[1]

Key Differentiator Potent RIPK3 inhibitor
More potent RIPK3 inhibitor

with higher affinity

Limitation
Induces apoptosis at

concentrations ≥ 3 µM[2]

Induces apoptosis at

concentrations ≥ 3 µM[2][3]
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Receptor-Interacting Protein Kinase 3 (RIPK3) is a crucial serine/threonine kinase that plays a

central role in the execution of necroptosis, a form of regulated necrotic cell death. Necroptosis

is implicated in a range of physiological and pathological processes, including host defense

against pathogens, tissue homeostasis, and inflammatory diseases. The signaling pathway is

initiated by various stimuli, such as tumor necrosis factor (TNF-α), leading to the formation of a

protein complex known as the necrosome. Within the necrosome, RIPK1 and RIPK3 interact

and activate each other, culminating in the phosphorylation of the Mixed Lineage Kinase

Domain-Like (MLKL) protein by RIPK3. Phosphorylated MLKL oligomerizes and translocates to

the plasma membrane, causing membrane disruption and cell death.

Quantitative Data Comparison
The following table summarizes the key quantitative parameters of GSK-843 and GSK-872

based on in vitro biochemical assays.

Table 1: In Vitro Binding Affinity and Inhibitory Concentrations

Parameter GSK-843 GSK-872

RIPK3 Kinase Activity IC50 6.5 nM[1] 1.3 nM[1][3][4]

RIPK3 Binding Affinity IC50 8.6 nM[1] 1.8 nM[1][4]

Selectivity Profile
Both GSK-843 and GSK-872 have been demonstrated to be highly selective for RIPK3. In a

screening against a panel of 300 human protein kinases, both compounds, when tested at a

concentration of 1 µM, did not significantly inhibit the majority of these kinases[1][4]. Neither

compound showed inhibitory activity against the closely related kinase, RIPK1[1]. This high

selectivity minimizes the potential for off-target effects in experimental systems.

Cellular Activity and Limitations
In cell-based assays, both GSK-843 and GSK-872 effectively block TNF-induced necroptosis in

a concentration-dependent manner in various cell lines, including human HT-29 cells and

mouse 3T3-SA cells[1][4]. However, a significant limitation of both inhibitors is the induction of

apoptosis at higher concentrations (typically 3 µM and above)[2][3]. This pro-apoptotic effect is
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mediated by a conformational change in RIPK3 upon inhibitor binding, which facilitates the

recruitment of RIPK1 and the formation of a pro-apoptotic complex[2][5][6]. This on-target

toxicity is an important consideration for in vivo applications and data interpretation.

Signaling Pathways and Experimental Workflows
RIPK3 Signaling Pathway in Necroptosis
The diagram below illustrates the central role of RIPK3 in the TNF-α induced necroptosis

pathway and the points of inhibition by GSK-843 and GSK-872.
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Caption: RIPK3 signaling pathway leading to necroptosis.
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Experimental Workflow: In Vitro RIPK3 Kinase Inhibition
Assay
The following diagram outlines a typical workflow for determining the in vitro potency of RIPK3

inhibitors.
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Caption: Workflow for in vitro RIPK3 kinase inhibition assay.

Experimental Protocols
In Vitro RIPK3 Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the kinase activity of purified

RIPK3.

Materials:

Recombinant human RIPK3 enzyme

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-

100)

ATP

Substrate (e.g., Myelin Basic Protein, MBP)

GSK-843 or GSK-872 dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

384-well plates
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Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of the test inhibitors in DMSO.

In a 384-well plate, add the recombinant RIPK3 enzyme in kinase assay buffer.

Add the diluted inhibitor or DMSO (vehicle control) to the wells and incubate for 10-15

minutes at room temperature.

Initiate the kinase reaction by adding a solution containing ATP and the MBP substrate. The

final ATP concentration should be close to the Km value for RIPK3.

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay Kit according to the manufacturer's instructions.

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value

by fitting the data to a dose-response curve.

Cell-Based Necroptosis Inhibition Assay (Western Blot)
This assay assesses the ability of the inhibitors to block necroptosis signaling in a cellular

context by measuring the phosphorylation of RIPK3 and MLKL.

Materials:

Cell line susceptible to necroptosis (e.g., HT-29, L929)

Complete cell culture medium

Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-FMK)

GSK-843 or GSK-872 dissolved in DMSO

Phosphate-Buffered Saline (PBS)
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-RIPK3, anti-RIPK3, anti-phospho-MLKL, anti-MLKL, and a

loading control (e.g., anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) detection reagent

Imaging system

Procedure:

Seed cells in a multi-well plate and allow them to adhere overnight.

Pre-treat the cells with serial dilutions of the inhibitors or DMSO for 1-2 hours.

Induce necroptosis by adding the combination of TNF-α, a Smac mimetic, and z-VAD-FMK.

Incubate for a time sufficient to induce necroptosis (e.g., 4-8 hours).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of each lysate using the BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.
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Visualize the protein bands using an ECL detection reagent and an imaging system.

Quantify the band intensities to determine the ratio of phosphorylated to total protein for

RIPK3 and MLKL.

Conclusion
Both GSK-843 and GSK-872 are potent and highly selective inhibitors of RIPK3, making them

valuable tools for studying necroptosis. GSK-872 exhibits greater potency in in vitro assays.

The primary limitation for both compounds is the induction of apoptosis at higher

concentrations, which necessitates careful dose-response studies and consideration of

potential off-target effects in cellular and in vivo models. The choice between GSK-843 and

GSK-872 will depend on the specific experimental context and the required potency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC
[pmc.ncbi.nlm.nih.gov]

2. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]

4. selleckchem.com [selleckchem.com]

5. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-
Associated Inflammatory Injury [frontiersin.org]

6. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated
Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Guide to GSK-843 and GSK-872 for
RIPK3 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15608183#comparing-gsk-843-vs-gsk-872-for-ripk3-
inhibition]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15608183?utm_src=pdf-body
https://www.benchchem.com/product/b15608183?utm_src=pdf-body
https://www.benchchem.com/product/b15608183?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4512186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4512186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7039617/
https://www.tocris.com/products/gsk-872_6492
https://www.selleckchem.com/products/GSK872-GSK2399872A.html
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2020.606119/full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2020.606119/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7753040/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7753040/
https://www.benchchem.com/product/b15608183#comparing-gsk-843-vs-gsk-872-for-ripk3-inhibition
https://www.benchchem.com/product/b15608183#comparing-gsk-843-vs-gsk-872-for-ripk3-inhibition
https://www.benchchem.com/product/b15608183#comparing-gsk-843-vs-gsk-872-for-ripk3-inhibition
https://www.benchchem.com/product/b15608183#comparing-gsk-843-vs-gsk-872-for-ripk3-inhibition
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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